sodium;periodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(hydroxymethyl)amino]ethan-1-ol . It is a chemical compound with the molecular formula C3H9NO2 and a molecular weight of 91.11 g/mol . This compound is also referred to as N-(hydroxymethyl)ethanolamine .
Preparation Methods
2-[(hydroxymethyl)amino]ethan-1-ol: can be synthesized through the reaction of ethanolamine with formaldehyde under alkaline conditions . The reaction involves the nucleophilic addition of ethanolamine to formaldehyde, forming the desired product. The reaction conditions typically include a temperature range of 20-30°C and a pH of 8-9 .
Chemical Reactions Analysis
2-[(hydroxymethyl)amino]ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(formylmethyl)ethanolamine using oxidizing agents such as potassium permanganate .
Reduction: It can be reduced to form N-(methyl)ethanolamine using reducing agents like sodium borohydride .
Substitution: It can undergo substitution reactions with halogenating agents to form halogenated derivatives .
Scientific Research Applications
2-[(hydroxymethyl)amino]ethan-1-ol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is utilized in the preparation of buffers and standards for biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[(hydroxymethyl)amino]ethan-1-ol involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form hydrogen bonds with other molecules, influencing their stability and reactivity .
Comparison with Similar Compounds
2-[(hydroxymethyl)amino]ethan-1-ol: can be compared with similar compounds such as:
Ethanolamine: Both compounds contain an amino group and a hydroxyl group, but ethanolamine lacks the hydroxymethyl group.
N-(methyl)ethanolamine: This compound is a reduced form of 2-[(hydroxymethyl)amino]ethan-1-ol , with a methyl group replacing the hydroxymethyl group.
N-(formylmethyl)ethanolamine: This is an oxidized form of 2-[(hydroxymethyl)amino]ethan-1-ol , with a formyl group replacing the hydroxymethyl group.
These comparisons highlight the unique presence of the hydroxymethyl group in 2-[(hydroxymethyl)amino]ethan-1-ol , which influences its reactivity and applications.
Properties
IUPAC Name |
sodium;periodate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWHASGSAFIOCM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]I(=O)(=O)=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
INaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.892 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.